

Succinylcholine Chloride Dihydrate (CAS 6101-15-1): A Comprehensive Technical & Safety Whitepaper

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Succinylcholine chloride dihydrate
CAS No.:	6101-15-1
Cat. No.:	B000549

[Get Quote](#)

Executive Summary

Succinylcholine chloride dihydrate (CAS 6101-15-1) is a highly potent, short-acting depolarizing neuromuscular blocking agent widely utilized in clinical anesthesia and pharmacological research[1]. While its rapid onset and brief duration of action make it indispensable for facilitating endotracheal intubation, its chemical structure—essentially two acetylcholine molecules linked by an acetate methyl group—dictates strict handling, storage, and safety protocols[2].

This whitepaper synthesizes the physicochemical properties, pharmacodynamics, and toxicological hazards of **succinylcholine chloride dihydrate**. Moving beyond standard Safety Data Sheet (SDS) templates, this guide explains the causality behind its safety classifications and provides researchers with self-validating laboratory protocols to ensure both personnel safety and experimental integrity.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of succinylcholine is critical for both formulation stability and hazard mitigation. The molecule's ester bonds are inherently susceptible to hydrolysis, dictating its strict environmental controls[3].

Table 1: Quantitative Physicochemical Data & Causality

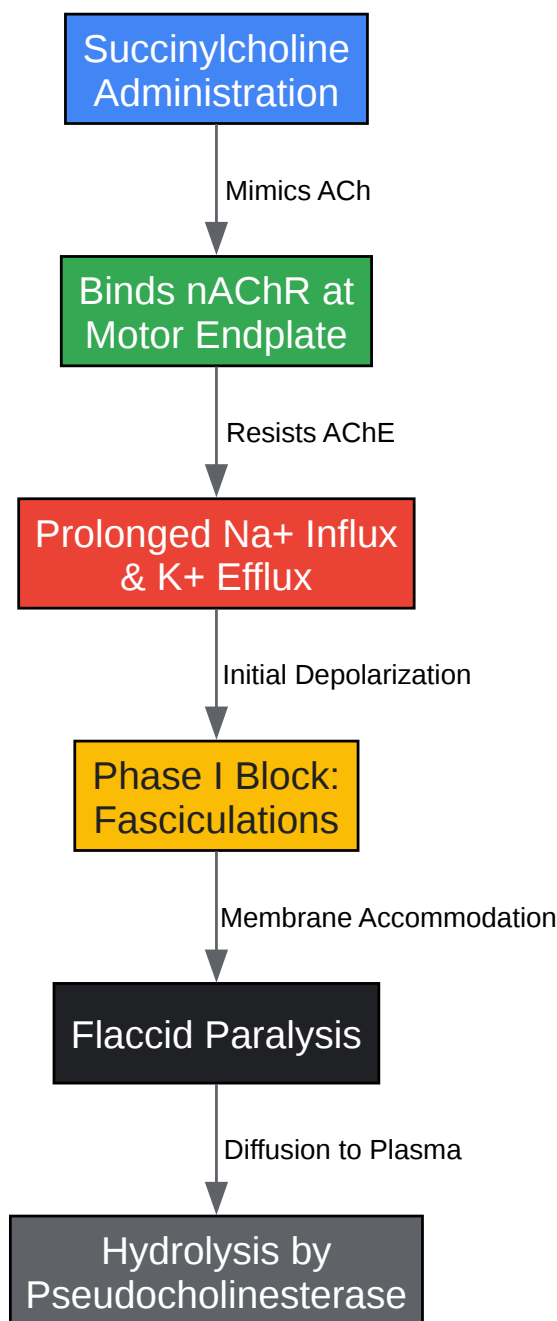
Property	Value	Causality / Experimental Relevance
CAS Number	6101-15-1 (Dihydrate)	Ensures precise chemical identification across regulatory databases[4].
Molecular Formula	C ₁₄ H ₃₀ Cl ₂ N ₂ O ₄ · 2H ₂ O	The dihydrate form improves crystalline stability compared to the anhydrous state[4].
Molecular Weight	397.34 g/mol	Critical for accurate molarity calculations in in vitro receptor binding assays[5].
Appearance	White crystalline powder	Serves as a primary visual indicator of purity; discoloration implies chemical degradation[3].
Melting Point	162.0°C - 166.0°C	Utilized for batch purity validation via differential scanning calorimetry (DSC)[6].
Solubility	Highly soluble in water	Facilitates rapid intravenous formulation but increases hygroscopicity, requiring desiccated handling[5].
LD50 (Oral, Mouse)	125 mg/kg	Establishes the GHS Acute Toxicity Category 3 classification (Toxic if swallowed)[7].
Storage Conditions	2°C - 8°C, Protect from light	Prevents spontaneous ester hydrolysis and photolytic degradation into succinylmonocholine[3].

Pharmacodynamics: The Depolarizing Neuromuscular Blockade

To understand the toxicological hazards of succinylcholine, one must understand its mechanism of action. Succinylcholine acts as a high-affinity agonist at the nicotinic acetylcholine receptors (nAChR) located on the motor endplate of the neuromuscular junction[8].

Unlike endogenous acetylcholine, which is rapidly cleaved by acetylcholinesterase in milliseconds, succinylcholine resists degradation at the synaptic cleft[8]. This resistance causes a prolonged influx of sodium (Na^+) and efflux of potassium (K^+), leading to continuous membrane depolarization[1]. Clinically and experimentally, this manifests as a "Phase I block"—characterized initially by involuntary muscle fasciculations, rapidly followed by flaccid paralysis because the voltage-gated sodium channels cannot reset to their resting state[8],[1].

The blockade is only terminated when the drug diffuses away from the neuromuscular junction into the plasma, where it is hydrolyzed by plasma pseudocholinesterase (butyrylcholinesterase) [2].



[Click to download full resolution via product page](#)

Caption: Succinylcholine mechanism of action: from nAChR binding to flaccid paralysis and hydrolysis.

Toxicological Profile & Hazard Mitigation (SDS Core)

The GHS classification for **Succinylcholine Chloride Dihydrate** is Acute Toxicity (Oral) - Category 3 (H301: Toxic if swallowed)[4],[9].

Mechanistic Toxicology

Accidental exposure (via ingestion or inhalation of fine powder) can lead to systemic absorption, triggering profound neuromuscular blockade. Because the diaphragm is a skeletal muscle, systemic exposure rapidly leads to respiratory paralysis and asphyxiation[10].

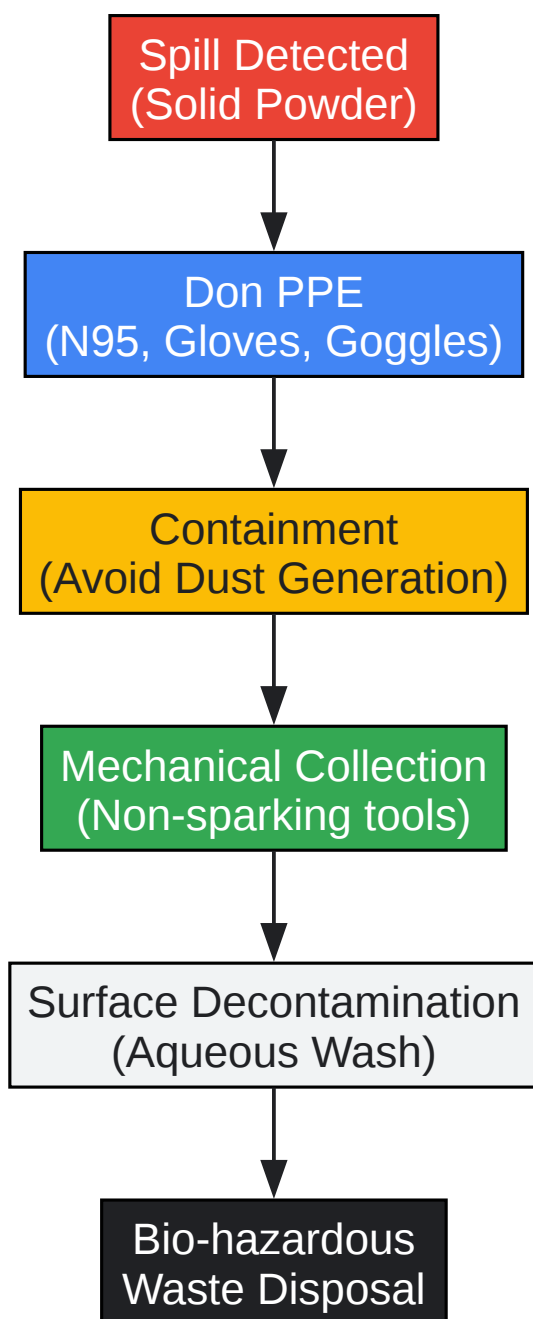
Furthermore, the prolonged opening of nAChR channels causes a massive efflux of intracellular potassium. In a laboratory setting, accidental exposure can trigger severe hyperkalemia, leading to fatal cardiac arrhythmias[3]. It can also induce rhabdomyolysis—the rapid breakdown of skeletal muscle tissue—which releases myoglobin into the bloodstream, potentially precipitating acute kidney failure[3].

Mandatory Engineering Controls

- Ventilation: Must be handled inside a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation system to prevent the inhalation of aerosolized dust[9].
- PPE: N95 respirator (or equivalent), tight-fitting safety goggles, and double-layered nitrile gloves are mandatory[5].

Laboratory Handling & Emergency Spill Protocols

In the event of a laboratory spill, standard sweeping will aerosolize the toxic powder, drastically increasing inhalation risk[11]. The following workflow outlines the safest, causality-driven approach to spill remediation.



[Click to download full resolution via product page](#)

Caption: Step-by-step laboratory spill response workflow for **succinylcholine chloride dihydrate**.

Step-by-Step Spill Remediation Methodology

- Evacuation & PPE: Immediately evacuate the immediate vicinity. The responder must don an N95 respirator, chemical-resistant gloves, and goggles[3]. (Causality: Prevents mucosal

absorption of aerosolized particles).

- Containment: Do not use compressed air or dry sweeping[11]. Cover the spill gently with damp absorbent pads to suppress dust formation.
- Collection: Use non-sparking tools to collect the dampened material[11]. Place the material into a sealable, bio-hazardous waste container.
- Decontamination: Wash the affected surface thoroughly with copious amounts of water and a mild detergent[3]. (Causality: Succinylcholine is highly water-soluble; aqueous washing effectively dilutes and removes residual traces).
- Disposal: Dispose of all contaminated materials through a licensed waste management facility in accordance with local regulations (P501)[4].

Experimental Protocol: LC-MS/MS Kinetic Stability Assay

As a Senior Application Scientist, I emphasize that protocols must be self-validating. When evaluating the pharmacokinetic stability of succinylcholine or testing novel pseudo-cholinesterase inhibitors, researchers must differentiate true enzymatic hydrolysis from spontaneous chemical degradation.

Objective: Quantify the enzymatic half-life of succinylcholine in human plasma using LC-MS/MS.

Self-Validating System Design: This protocol includes a heat-inactivated plasma control. If succinylcholine degrades in the heat-inactivated control, it indicates non-enzymatic hydrolysis (e.g., pH/temperature instability), thereby invalidating the enzymatic clearance calculation.

Step-by-Step Methodology:

- Matrix Preparation:
 - Thaw pooled human plasma (containing active pseudo-cholinesterase) on ice.

- Control Generation: Aliquot 1 mL of plasma and heat at 60°C for 30 minutes to denature pseudocholinesterase. Cool to room temperature.
- Reagent Spiking:
 - Prepare a 1 mM stock of **succinylcholine chloride dihydrate** in cold LC-MS grade water.
 - Spike the active plasma and heat-inactivated plasma to a final concentration of 10 μM. Incubate at 37°C.
- Kinetic Sampling & Quenching:
 - At time points 0, 2, 5, 10, and 20 minutes, extract 50 μL of the reaction mixture.
 - Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). (Causality: Acetonitrile instantly precipitates plasma proteins, halting all enzymatic activity to freeze the kinetic time point).
- Centrifugation:
 - Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- LC-MS/MS Analysis:
 - Transfer the supernatant to autosampler vials.
 - Analyze the disappearance of the succinylcholine parent peak (m/z transition specific to the molecule) relative to the IS.
- Data Validation:
 - Confirm that the heat-inactivated control shows <5% degradation over 20 minutes. Proceed to calculate the enzymatic half-life only if this control parameter is met.

References

- What is the mechanism of Succinylcholine Chloride?
- Source: nih.

- Source: openanesthesia.
- Source: hres.
- SAFETY DATA SHEET - TCI Chemicals (**Succinylcholine Chloride Dihydrate**)
- Source: echemi.
- Source: psu.ac.
- Source: tcichemicals.
- SAFETY DATA SHEET - Spectrum Chemical (Succinylcholine Chloride, Dihydrate)
- SAFETY DATA SHEET - TCI Chemicals (Version 1.1)
- **Succinylcholine chloride dihydrate 98.0-102.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 2. openanesthesia.org [openanesthesia.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 98.0-102.0%, Cholinergic antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Succinylcholine Chloride | 6101-15-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [Succinylcholine Chloride Dihydrate (CAS 6101-15-1): A Comprehensive Technical & Safety Whitepaper]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000549/docs#succinylcholine-chloride-dihydrate-cas-6101-15-1-a-comprehensive-technical-safety-whitepaper>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)